molecular formula C13H21N3O2S B11168284 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide

Cat. No.: B11168284
M. Wt: 283.39 g/mol
InChI Key: JDCYVPVKDMADLS-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with thiosemicarbazide to form the intermediate 5-cyclohexyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with ethyl 3-bromopropionate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl and ethoxypropanamide groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxypropanamide moiety differentiates it from other thiadiazole derivatives, potentially leading to unique applications and activities.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-ethoxypropanamide

InChI

InChI=1S/C13H21N3O2S/c1-2-18-9-8-11(17)14-13-16-15-12(19-13)10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16,17)

InChI Key

JDCYVPVKDMADLS-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=NN=C(S1)C2CCCCC2

Origin of Product

United States

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